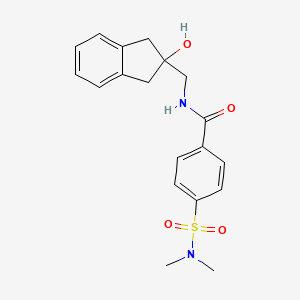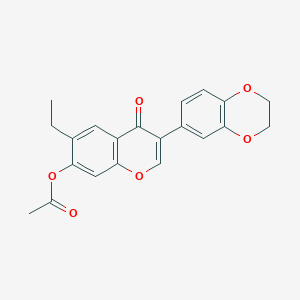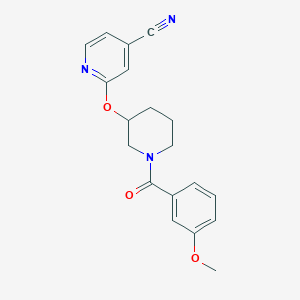
(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of this compound is C21H17ClF3N3O . It has an average mass of 451.892 Da and a monoisotopic mass of 451.073303 Da . Unfortunately, the specific 3D structure of this compound is not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the sources I found .科学的研究の応用
Spectroscopic Properties and Theoretical Study
A study by I. A. Z. Al-Ansari (2016) investigates the electronic absorption, excitation, and fluorescence properties of two 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, focusing on their behavior in solvents of various polarities. Quantum chemistry calculations reveal the existence of two rotamers, anti and syn, with the anti-structure stabilized through an intramolecular NH…O hydrogen bond, influencing the energy of molecular orbitals. This research highlights the impact of structural modifications on the spectroscopic properties of related compounds Effects of Structure and Environment on the Spectroscopic Properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones: Experimental and Theoretical Study.
Synthesis and Conformational Analysis
Research by A. I. Karkhut et al. (2014) focuses on the synthesis and structural analysis of a similar compound, showcasing its stable forms and structural attribution through NMR calculations. This work provides valuable insights into the conformational aspects of such compounds, contributing to the understanding of their chemical behavior and potential utility in further applications [Synthesis and Conformational Analysis of 3-(6-Chloropyridazin-3-yl)-3,4-Dihydropyridazino[4,5-b]Quinoxalin-2(1Н)-ylMethanone](https://consensus.app/papers/synthesis-conformational-analysis-karkhut/a3176c1595c85b23a1cc5ef593be5a5a/?utm_source=chatgpt).
Reactivity and Chemical Properties
A study by T. Eckert et al. (1982) explores the electrochemical and chemical properties of methoxatin and analogous quinoquinones, including pyrroloquinoline and phenanthroline quinones. The research establishes relationships between structure and reactivity, offering insights into the potentials and stabilization mechanisms of these compounds, which can inform the development of related chemical entities Some electrochemical and chemical properties of methoxatin and analogous quinoquinones.
Synthesis of Heterocyclic Compounds
Brian G. McDonald and G. Proctor (1975) detail the conversion of 2-chloroallylamines into various heterocyclic compounds, demonstrating methodologies that could potentially be applied to the synthesis of the compound . This research underscores the versatility of 2-chloroallylamines in generating a range of chemical structures, including indoles and quinolines, which may be relevant to the synthesis and exploration of "(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone" derivatives Conversion of 2-chloroallylamines into heterocyclic compounds. Part I. 2-Methylindoles,1,5,6,7-tetrahdyro-3-methylindol-4-ones, and related heterocycles.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[6-chloro-4-[3-(trifluoromethyl)anilino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O/c22-14-6-7-18-16(11-14)19(17(12-26-18)20(29)28-8-1-2-9-28)27-15-5-3-4-13(10-15)21(23,24)25/h3-7,10-12H,1-2,8-9H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMSBKUGILDYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B2762507.png)
![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2762510.png)

![N-(3-bromophenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2762514.png)



![8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762520.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2762521.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2762522.png)

![4-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2762524.png)

